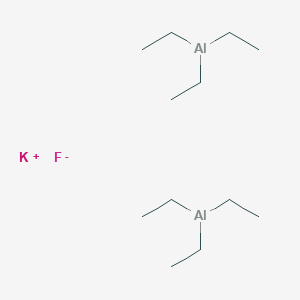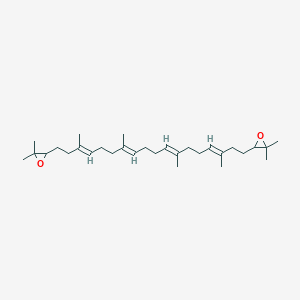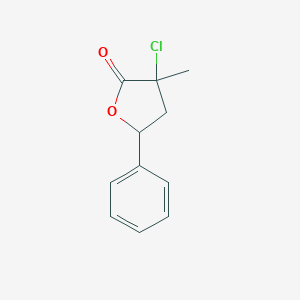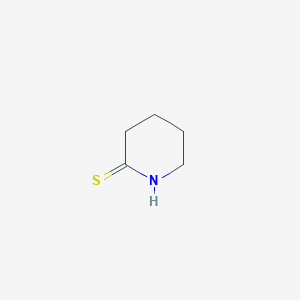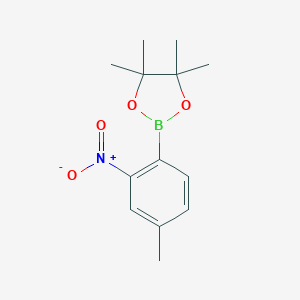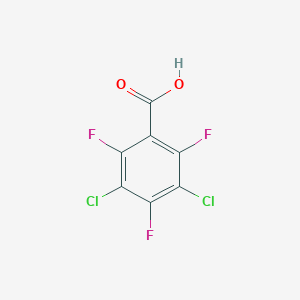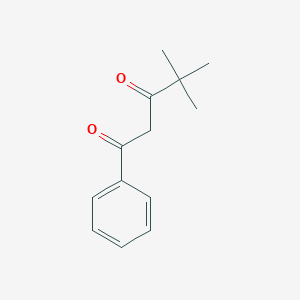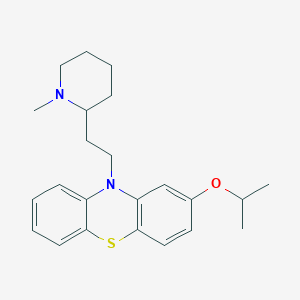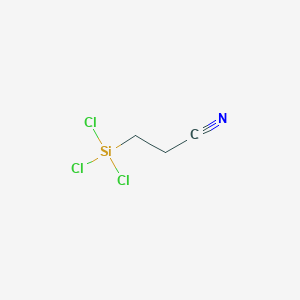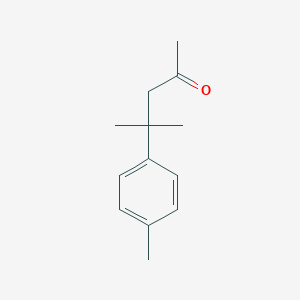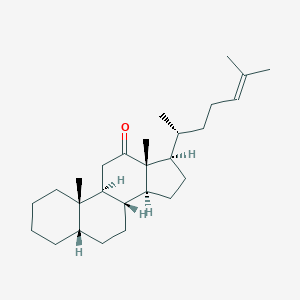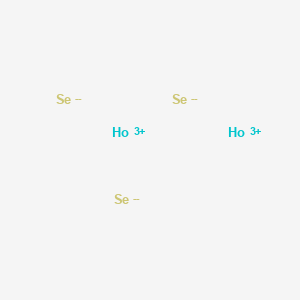
Holmium selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium selenide (HoSe) is a rare earth metal chalcogenide compound that has gained significant attention in recent years due to its unique physical and chemical properties. Holmium is a rare earth metal that belongs to the lanthanide series of elements, and selenide is a compound of selenium and another element. Holmium selenide is a semiconductor material that exhibits high electrical conductivity, thermal stability, and magnetic properties.
Mécanisme D'action
The mechanism of action of holmium selenide is not well understood, but it is believed to be related to its unique physical and chemical properties. Holmium selenide is a semiconductor material that exhibits high electrical conductivity and thermal stability. It also exhibits strong magnetic properties, which may play a role in its mechanism of action.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of holmium selenide. However, some studies suggest that holmium selenide may have potential therapeutic applications due to its unique properties. For example, it has been suggested that holmium selenide may be useful in the treatment of cancer due to its ability to absorb near-infrared light, which can be used to selectively heat and destroy cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Holmium selenide has several advantages for use in lab experiments, including its unique electrical, optical, and magnetic properties. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on holmium selenide. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the exploration of its potential applications in the fields of electronics, optics, and magnetism. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of holmium selenide can be achieved through various methods, including chemical vapor transport, solid-state reactions, and solution-based methods. Chemical vapor transport involves the use of a carrier gas to transport the reactants to a high-temperature zone where they react to form holmium selenide. Solid-state reactions involve the direct reaction of holmium metal and selenium powder in a vacuum or inert atmosphere. Solution-based methods involve the use of a solvent to dissolve the reactants and then precipitate holmium selenide from the solution.
Applications De Recherche Scientifique
Holmium selenide has found various applications in scientific research, including in the fields of electronics, optics, and magnetism. Holmium selenide is a promising material for the development of high-performance electronic devices due to its unique electrical properties. It has been used in the fabrication of field-effect transistors, solar cells, and other electronic devices. Holmium selenide is also used in the development of advanced optical materials due to its high refractive index and transparency in the near-infrared region. Additionally, holmium selenide exhibits strong magnetic properties, making it a promising material for the development of magnetic storage devices.
Propriétés
Numéro CAS |
12162-60-6 |
|---|---|
Nom du produit |
Holmium selenide |
Formule moléculaire |
Ho2Se3 |
Poids moléculaire |
566.8 g/mol |
Nom IUPAC |
holmium(3+);selenium(2-) |
InChI |
InChI=1S/2Ho.3Se/q2*+3;3*-2 |
Clé InChI |
XDJRCWPMKKSKGI-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Ho+3].[Ho+3] |
SMILES canonique |
[Se-2].[Se-2].[Se-2].[Ho+3].[Ho+3] |
Autres numéros CAS |
12162-60-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
